Cas no 2229339-18-6 (2-(3-aminobutyl)-5-(diethylamino)phenol)

2-(3-Aminobutyl)-5-(diethylamino)phenol is a versatile intermediate in organic synthesis, characterized by its bifunctional structure combining an aromatic phenol group with both primary amine and tertiary amine functionalities. This compound is particularly valuable in the development of specialty chemicals, including dyes, pharmaceuticals, and coordination complexes, due to its ability to act as a chelating agent or a building block for further functionalization. The presence of electron-donating diethylamino and hydroxyl groups enhances its reactivity in electrophilic substitution reactions, while the aminobutyl chain provides flexibility for conjugation or polymerization applications. Its stability under standard conditions and solubility in common organic solvents further contribute to its utility in synthetic workflows.
2-(3-aminobutyl)-5-(diethylamino)phenol structure
2229339-18-6 structure
商品名:2-(3-aminobutyl)-5-(diethylamino)phenol
CAS番号:2229339-18-6
MF:C14H24N2O
メガワット:236.353163719177
CID:6482899
PubChem ID:165617356

2-(3-aminobutyl)-5-(diethylamino)phenol 化学的及び物理的性質

名前と識別子

    • 2-(3-aminobutyl)-5-(diethylamino)phenol
    • EN300-1812963
    • 2229339-18-6
    • インチ: 1S/C14H24N2O/c1-4-16(5-2)13-9-8-12(14(17)10-13)7-6-11(3)15/h8-11,17H,4-7,15H2,1-3H3
    • InChIKey: DSLDZGYVGIZFIJ-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C(C=CC=1CCC(C)N)N(CC)CC

計算された属性

  • せいみつぶんしりょう: 236.188863393g/mol
  • どういたいしつりょう: 236.188863393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 49.5Ų

2-(3-aminobutyl)-5-(diethylamino)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1812963-0.1g
2-(3-aminobutyl)-5-(diethylamino)phenol
2229339-18-6
0.1g
$1019.0 2023-09-19
Enamine
EN300-1812963-0.25g
2-(3-aminobutyl)-5-(diethylamino)phenol
2229339-18-6
0.25g
$1065.0 2023-09-19
Enamine
EN300-1812963-5.0g
2-(3-aminobutyl)-5-(diethylamino)phenol
2229339-18-6
5g
$3355.0 2023-06-03
Enamine
EN300-1812963-10g
2-(3-aminobutyl)-5-(diethylamino)phenol
2229339-18-6
10g
$4974.0 2023-09-19
Enamine
EN300-1812963-1.0g
2-(3-aminobutyl)-5-(diethylamino)phenol
2229339-18-6
1g
$1157.0 2023-06-03
Enamine
EN300-1812963-0.05g
2-(3-aminobutyl)-5-(diethylamino)phenol
2229339-18-6
0.05g
$972.0 2023-09-19
Enamine
EN300-1812963-2.5g
2-(3-aminobutyl)-5-(diethylamino)phenol
2229339-18-6
2.5g
$2268.0 2023-09-19
Enamine
EN300-1812963-0.5g
2-(3-aminobutyl)-5-(diethylamino)phenol
2229339-18-6
0.5g
$1111.0 2023-09-19
Enamine
EN300-1812963-1g
2-(3-aminobutyl)-5-(diethylamino)phenol
2229339-18-6
1g
$1157.0 2023-09-19
Enamine
EN300-1812963-5g
2-(3-aminobutyl)-5-(diethylamino)phenol
2229339-18-6
5g
$3355.0 2023-09-19

2-(3-aminobutyl)-5-(diethylamino)phenol 関連文献

2-(3-aminobutyl)-5-(diethylamino)phenolに関する追加情報

Introduction to 2-(3-aminobutyl)-5-(diethylamino)phenol (CAS No. 2229339-18-6)

2-(3-aminobutyl)-5-(diethylamino)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 2229339-18-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a phenolic core substituted with an amino-butyl chain and a diethylamino group, exhibits a unique structural framework that has prompted extensive exploration in synthetic chemistry and drug discovery. The presence of both basic and acidic functionalities makes it a versatile scaffold for designing molecules with potential biological activity.

The structural motif of 2-(3-aminobutyl)-5-(diethylamino)phenol positions it as a candidate for further derivatization, enabling the exploration of its pharmacological properties across various therapeutic domains. The compound’s dual amine functionalities provide opportunities for hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems. This characteristic has garnered attention from researchers investigating novel binding mechanisms for target proteins and enzymes.

In recent years, the development of small-molecule modulators has seen a surge in interest for compounds that can interact with biological targets in a highly specific manner. 2-(3-aminobutyl)-5-(diethylamino)phenol (CAS No. 2229339-18-6) aligns with this trend, as its structural features suggest potential applications in modulating enzyme activity or receptor interactions. Specifically, the phenolic hydroxyl group can participate in redox reactions or metal chelation, while the amino groups offer possibilities for covalent or non-covalent binding to biomolecules.

Current research in medicinal chemistry increasingly emphasizes the importance of molecular diversity in libraries designed for high-throughput screening (HTS). Compounds like 2-(3-aminobutyl)-5-(diethylamino)phenol contribute to this diversity by introducing novel structural scaffolds that may elicit unexpected biological effects. The synthesis of this compound involves multi-step organic transformations, including nucleophilic substitution reactions and protecting group strategies, which are well-established in modern pharmaceutical synthesis protocols.

The pharmacokinetic profile of 2-(3-aminobutyl)-5-(diethylamino)phenol remains an area of active investigation. The butyl chain and diethylamino substituents influence solubility, metabolic stability, and cellular permeability—key factors determining a compound’s bioavailability. Computational modeling techniques have been employed to predict these properties, aiding in the rational design of derivatives with improved pharmacokinetic profiles. Such approaches leverage machine learning algorithms trained on large datasets of known drug candidates to accelerate the discovery process.

One particularly intriguing aspect of 2-(3-aminobutyl)-5-(diethylamino)phenol is its potential role as a precursor for more complex molecules via functional group interconversions. For instance, the amino groups can be alkylated or acylated to introduce additional variability, while the phenolic hydroxyl may undergo etherification or esterification reactions. These modifications open doors to exploring new chemical space, which is essential for overcoming resistance mechanisms observed in diseases like cancer or infectious disorders.

The compound’s relevance extends to investigations into redox biology, where phenols are known to participate in electron transfer processes. Studies have demonstrated that certain phenolic derivatives can act as antioxidants or prooxidants depending on cellular conditions. Given the structural features of 2-(3-aminobutyl)-5-(diethylamino)phenol, it is plausible that this molecule could influence redox signaling pathways, making it a candidate for therapeutic intervention in oxidative stress-related pathologies.

Recent advances in biocatalysis have also shown promise for optimizing synthetic routes to complex molecules like 2-(3-aminobutyl)-5-(diethylamino)phenol (CAS No. 2229339-18-6). Enzymatic methods offer higher selectivity and milder reaction conditions compared to traditional chemical synthesis, reducing waste generation and improving scalability. Such green chemistry approaches align with global efforts to sustainable pharmaceutical manufacturing.

The intersection of computational chemistry and experimental biology has further illuminated new avenues for exploring the potential of 2-(3-aminobutil)-5(diethylamino)phenol. High-resolution crystal structures of protein-ligand complexes have revealed how subtle modifications around the phenolic core can enhance binding affinity or alter selectivity profiles. These insights guide medicinal chemists in designing next-generation inhibitors or activators with tailored biological activities.

In conclusion,2(3aminobutyl)-5(diethylamino)phenol(CASNo2229339186) represents an intriguing molecular scaffold with broad applications across pharmaceutical research.Several ongoing studies highlightitspotentialinmodulatingbiologicaltargetsfortherapeuticuse.Structuralandfunctionaloptimizationsareexpectedtoyieldcompoundswithenhancedbiologicalactivityandsafetyprofiles.Asdrugdiscoverycontinuestoevolvethisclassofmoleculeswillremainacentralfocusforacademic andresearchersinindustrysides alike.

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